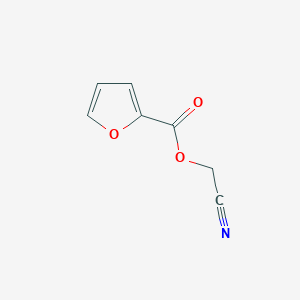
Cyanomethyl furan-2-carboxylate
Vue d'ensemble
Description
“Cyanomethyl furan-2-carboxylate” is a chemical compound with the IUPAC name methyl 3-(cyanomethyl)furan-2-carboxylate . It has a molecular weight of 165.15 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Furan platform chemicals (FPCs), including furfural and 5-hydroxy-methylfurfural, are directly available from biomass . These FPCs can be economically synthesized from biomass . Methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .Physical And Chemical Properties Analysis
“Cyanomethyl furan-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 165.15 .Applications De Recherche Scientifique
Synthesis of Complex Molecules
Cyanomethyl furan-2-carboxylate plays a crucial role in the synthesis of complex molecules. For instance, it is involved in the microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions. These reactions are key in preparing fluoro-substituted 3-cyano-2-methyl-benzo[b]furans and ethyl 2-methyl-benzo[b]furan-3-carboxylates (Ramarao et al., 2004). This illustrates its importance in developing novel chemical compounds with potential applications in various fields.
Reaction Mechanisms and Transformations
The compound also features prominently in studies of reaction mechanisms. For example, it is involved in reactions with hydrogen peroxide in the presence of vanadium catalysts. These reactions proceed through a mechanism of radical hydoxylation of the furan ring, forming compounds like 5-hydroxy-2(5H)-furanone and maleic acid, depending on the reaction conditions (Poskonin & Badovskaya, 1991). Understanding these reactions is crucial for the development of new synthetic methods and materials.
Potential in Biomass Conversion
Additionally, cyanomethyl furan-2-carboxylate is relevant in the context of biomass conversion. Furan derivatives like 5-hydroxymethylfurfural (HMF) and furfural, obtained from renewable biomass-derived carbohydrates, are potential sustainable substitutes for petroleum-based building blocks in the production of fine chemicals and plastics (Chheda, Román‐Leshkov & Dumesic, 2007). This shows the compound's potential in fostering sustainable and green chemistry applications.
Role in Polymer Chemistry
The compound is also significant in polymer chemistry. For example, furan-2,5-dicarboxylic acid (FDCA), a biomass-derived diacid, can be used to make polymers like polyethylene furandicarboxylate (PEF), an attractive substitute for petroleum-derived polyethylene terephthalate (PET) (Dick et al., 2017). This highlights its utility in developing new, more sustainable materials.
Applications in Solar Energy
Cyanomethyl furan-2-carboxylate derivatives have applications in solar energy as well. Organic dyes containing furan moiety, for instance, have been used in high-efficiency dye-sensitized solar cells (Lin et al., 2009). This indicates the compound's potential in renewable energy technologies.
Orientations Futures
Propriétés
IUPAC Name |
cyanomethyl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c8-3-5-11-7(9)6-2-1-4-10-6/h1-2,4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFFCLYTRCOZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90524109 | |
| Record name | Cyanomethyl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90073-18-0 | |
| Record name | Cyanomethyl furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90524109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




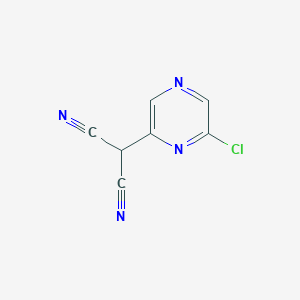
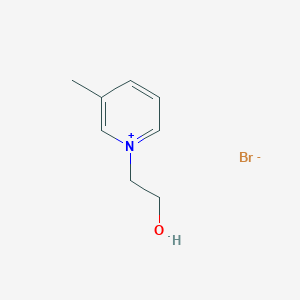
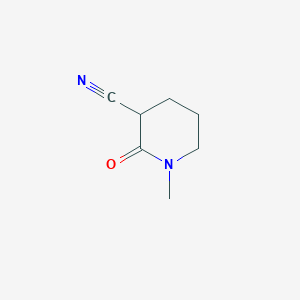
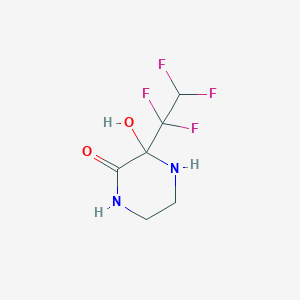
![5H-Pyrido[3,2-b]pyrrolizin-5-one](/img/structure/B3360860.png)
![1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B3360881.png)
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3360891.png)
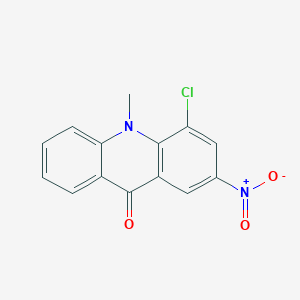
![8-Bromo-2-(chloromethyl)-6-methylimidazo[1,2-A]pyridine](/img/structure/B3360913.png)
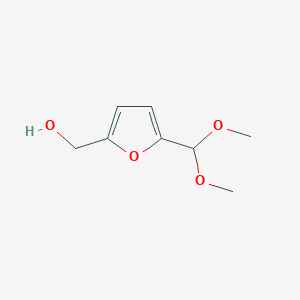

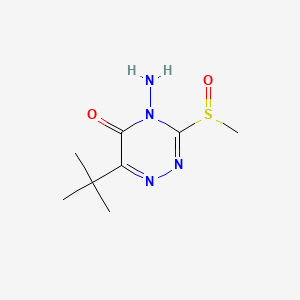
![4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B3360940.png)